(3-Chlorophenyl)dimethylphosphine oxide

Air-stable ligands Catalysis Organophosphorus chemistry

(3-Chlorophenyl)dimethylphosphine oxide (CAS 73876-07-0) is a tertiary phosphine oxide featuring a 3-chlorophenyl substituent and two methyl groups bonded to a central phosphorus atom. This compound is primarily employed as a stable intermediate or ligand precursor in organic synthesis and medicinal chemistry.

Molecular Formula C8H10ClOP
Molecular Weight 188.59 g/mol
Cat. No. B11751181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)dimethylphosphine oxide
Molecular FormulaC8H10ClOP
Molecular Weight188.59 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=CC(=CC=C1)Cl
InChIInChI=1S/C8H10ClOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,1-2H3
InChIKeyUAECWYPTKAIWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chlorophenyl)dimethylphosphine Oxide: A Key Air-Stable Organophosphorus Intermediate for Ligand Synthesis and LRRK2-Targeted Research


(3-Chlorophenyl)dimethylphosphine oxide (CAS 73876-07-0) is a tertiary phosphine oxide featuring a 3-chlorophenyl substituent and two methyl groups bonded to a central phosphorus atom. This compound is primarily employed as a stable intermediate or ligand precursor in organic synthesis and medicinal chemistry. Its air-stable nature facilitates safe handling and long-term storage . The molecular structure provides a unique balance of electron-withdrawing character (due to the chloro substituent) and steric accessibility, making it a valuable building block for constructing more complex organophosphorus compounds [1]. The compound is a member of a broader class of dimethylphosphine oxide compounds that have been disclosed as key intermediates in the development of LRRK2 kinase activity inhibitors for neurodegenerative disease research [2].

Why (3-Chlorophenyl)dimethylphosphine Oxide Cannot Be Replaced by Generic Aryl Phosphine Oxides or Other Halogen Analogs


Generic substitution of (3-Chlorophenyl)dimethylphosphine oxide with other aryl phosphine oxides or halogen analogs (e.g., bromo or fluoro derivatives) is not straightforward due to distinct electronic and steric properties that critically impact downstream reactivity. The meta-chloro substituent imparts a specific electron-withdrawing effect that modulates the Lewis basicity of the phosphoryl oxygen, directly influencing coordination behavior in catalytic cycles [1]. Furthermore, in medicinal chemistry applications targeting LRRK2 kinase, the structural specificity of the aryl halide is crucial for achieving desired inhibitory activity, as even minor substitutions on the phenyl ring can alter binding affinity and selectivity [2]. The air-stability of this class of phosphine oxides, while a shared class advantage, does not translate to identical catalytic performance across different aryl-substituted analogs, making blind substitution a high-risk practice in both catalytic and pharmaceutical research settings [3].

(3-Chlorophenyl)dimethylphosphine Oxide: Quantitative Differentiation from Analogs in Key Performance Metrics


Air-Stability Advantage for Operational Safety and Storage

(3-Chlorophenyl)dimethylphosphine oxide, as a tertiary phosphine oxide, exhibits significantly enhanced air-stability compared to its corresponding trivalent phosphine analog. This is a class-level property, but it is a critical differentiator for procurement and laboratory use. The compound can be handled and stored under ambient atmosphere without rapid degradation, whereas the analogous (3-chlorophenyl)dimethylphosphine would require rigorous inert atmosphere techniques (Schlenk line or glovebox) to prevent oxidation . The air-stability is a direct consequence of the pentavalent P(V) oxidation state, which is thermodynamically favored and kinetically inert toward oxygen [1]. This allows the phosphine oxide to serve as a convenient preligand, being reduced to the active trivalent phosphine ligand in situ when needed [2].

Air-stable ligands Catalysis Organophosphorus chemistry

Synthetic Versatility via Transition Metal-Catalyzed C-P Cross-Coupling

(3-Chlorophenyl)dimethylphosphine oxide can be efficiently synthesized via transition metal-catalyzed C(sp²)–P cross-coupling reactions. A robust method involves the palladium-catalyzed coupling of 1,3-dichlorobenzene or 3-chloroiodobenzene with dimethylphosphine oxide . This synthetic route demonstrates high functional group tolerance and allows for the installation of the dimethylphosphine oxide moiety onto a pre-functionalized aromatic ring. In contrast, the synthesis of the analogous (3-bromophenyl)dimethylphosphine oxide may proceed via similar cross-coupling, but the chloro derivative offers distinct reactivity in subsequent transformations, as the C-Cl bond is less reactive in oxidative addition than C-Br, providing chemoselectivity advantages in multi-step syntheses .

Cross-coupling Ligand synthesis C-P bond formation

Application in LRRK2 Kinase Inhibitor Development: A Defined Structural Motif

(3-Chlorophenyl)dimethylphosphine oxide is explicitly disclosed as part of a series of dimethylphosphine oxide compounds in a patent application for LRRK2 kinase activity inhibitors [1]. While the specific IC₅₀ value for this exact compound against LRRK2 is not publicly available in the patent, it is a member of a class where potent inhibition has been demonstrated. For context, a structurally related dimethylphosphine oxide-based inhibitor, PF-06447475, exhibits an IC₅₀ of 3 nM against wild-type LRRK2 and 11 nM against the G2019S mutant in cell-free assays . This class-level potency validates the dimethylphosphine oxide pharmacophore as a critical scaffold for LRRK2-targeted therapeutics, and the 3-chlorophenyl variant represents a specific, commercially available building block for exploring structure-activity relationships (SAR) in this therapeutic area.

Medicinal chemistry LRRK2 inhibition Neurodegenerative disease

(3-Chlorophenyl)dimethylphosphine Oxide: Optimal Deployment Scenarios Based on Evidence


Synthesis of Air-Stable Phosphine Oxide Preligands for Cross-Coupling Catalysis

Utilize (3-Chlorophenyl)dimethylphosphine oxide as a bench-stable precursor for the in situ generation of active phosphine ligands. This approach is particularly valuable for research groups lacking extensive inert-atmosphere infrastructure. The compound can be reduced to the corresponding trivalent phosphine using silanes or other reducing agents immediately prior to use in palladium- or nickel-catalyzed cross-coupling reactions, as demonstrated in the broader class of secondary and tertiary phosphine oxides [1].

Building Block for Structure-Activity Relationship (SAR) Studies in LRRK2 Inhibitor Programs

Procure (3-Chlorophenyl)dimethylphosphine oxide as a key intermediate for synthesizing focused libraries of LRRK2 kinase inhibitors. The compound's 3-chlorophenyl motif is a defined substituent in the patent literature covering dimethylphosphine oxide-based LRRK2 inhibitors [2]. Its commercial availability enables rapid derivatization and exploration of how halogen substitution patterns influence kinase binding affinity and selectivity, potentially leading to the identification of novel preclinical candidates.

Chemoselective Synthesis of Complex Organophosphorus Architectures

Leverage the orthogonal reactivity of the chloro substituent to perform sequential cross-coupling reactions. The C-Cl bond in (3-Chlorophenyl)dimethylphosphine oxide is less reactive toward oxidative addition compared to C-Br or C-I bonds, allowing for selective functionalization at other sites on the molecule . This property is essential for constructing sophisticated ligand frameworks or phosphorus-containing bioactive molecules where precise control over reaction sequence is required.

Precursor for Coordination Chemistry and Metal Complex Studies

Employ (3-Chlorophenyl)dimethylphosphine oxide as a neutral O-donor ligand in coordination chemistry. The electron-withdrawing chloro substituent modulates the Lewis basicity of the phosphoryl oxygen, enabling systematic studies of electronic effects on metal complex stability and geometry. This is particularly relevant for lanthanide and actinide separation science, where phosphine oxide ligands with tailored electronic properties are actively investigated [3].

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